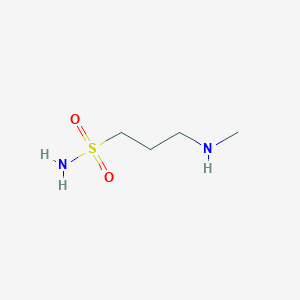

3-(Methylamino)propane-1-sulfonamide

Description

Significance of Sulfonamide Scaffolds in Chemical Science and Methodological Development

The sulfonamide scaffold (-SO₂NHR) is one of the most vital functional groups in the development of therapeutic agents and new synthetic methodologies. Since the discovery of the antibacterial properties of prontosil (B91393) in the 1930s, sulfonamide-containing compounds, or "sulfa drugs," have become indispensable in medicine. Their significance extends far beyond their initial use as antibiotics, now encompassing a vast range of biological activities including antiviral, anticancer, anti-inflammatory, and diuretic properties. icm.edu.pl

This versatility has made the sulfonamide group a privileged scaffold in medicinal chemistry. Its ability to act as a stable, non-hydrolyzable transition-state mimic for tetrahedral intermediates allows it to bind effectively to enzyme active sites, notably as an inhibitor of carbonic anhydrase and dihydropteroate (B1496061) synthetase. icm.edu.pl The development of countless drugs targeting viral infections, cancer, inflammatory diseases, and cardiovascular disorders underscores the enduring importance of this structural motif.

From a methodological standpoint, the synthesis of sulfonamides has been a fertile ground for innovation in organic chemistry. The classical approach involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov However, the limitations of this method, such as the availability of sulfonyl chlorides and the nucleophilicity of the amine, have spurred the development of novel synthetic strategies. nih.govacs.org Modern methods include palladium-catalyzed cross-coupling reactions, copper-catalyzed multi-component reactions, and one-pot procedures that bypass the need for pre-functionalized starting materials. nih.govnih.govorganic-chemistry.org These advancements not only facilitate the efficient synthesis of diverse sulfonamide libraries for drug discovery but also expand the toolkit available to synthetic chemists for constructing complex molecules.

Overview of Propane-1-sulfonamide (B152785) Derivatives in Synthetic Methodology and Applications

Propane-1-sulfonamide and its derivatives represent a specific subclass of aliphatic sulfonamides. While aromatic sulfonamides have historically dominated the research landscape, aliphatic variants are crucial building blocks and targets in organic synthesis. The propane-1-sulfonamide core provides a flexible three-carbon chain linked to the sulfonamide headgroup, offering different spatial and electronic properties compared to its aryl counterparts.

The synthesis of propane-1-sulfonamide derivatives often employs general sulfonamide synthesis strategies, tailored for aliphatic precursors. A common method is the reaction of propane-1-sulfonyl chloride with a desired amine in the presence of a base. More advanced, catalytic methods are increasingly being applied to create these structures with greater efficiency and functional group tolerance. For instance, novel processes for manufacturing complex molecules containing a propane-1-sulfonamide moiety have been developed, sometimes involving sophisticated catalytic systems like Suzuki-Miyaura reactions to build up parts of the molecule before the final sulfonamide formation. google.com

While not as extensively documented in therapeutic roles as aromatic sulfonamides, propane-1-sulfonamide derivatives serve as important intermediates and structural components in chemical research. They are used in the synthesis of more complex target molecules, where the sulfonamide group may be incorporated to modulate properties such as solubility, cell permeability, or to act as a key binding element to a biological target. google.com

Table 1: Physicochemical Properties of Propane-1-sulfonamide

| Property | Value |

|---|---|

| CAS Number | 24243-71-8 |

| Molecular Formula | C₃H₉NO₂S |

| Molecular Weight | 123.17 g/mol |

| IUPAC Name | propane-1-sulfonamide |

This interactive table summarizes key identifiers and properties for the parent compound, Propane-1-sulfonamide. biosynth.comechemi.comnih.gov

Research Landscape for 3-(Methylamino)propane-1-sulfonamide as a Unique Chemical Entity

The specific compound, this compound, represents a unique yet largely unexplored entity within the broader class of sulfonamides. It is distinguished by a methylamino group at the terminal position of the propane (B168953) chain, providing a secondary amine functionality.

A survey of the current scientific literature and chemical databases reveals a notable scarcity of dedicated research on this compound. It is primarily cataloged by chemical suppliers, indicating its availability as a building block for synthetic chemistry and potential inclusion in high-throughput screening libraries. The compound and its hydrochloride salt are identified by unique CAS numbers, confirming their distinct chemical identity.

Table 2: Chemical Identifiers for this compound and its Hydrochloride Salt

| Compound | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| This compound | 1480422-98-7 | C₄H₁₂N₂O₂S | 152.22 g/mol |

This interactive table provides key identifying data for the specific chemical entity and its common salt form. bldpharm.combldpharm.com

The absence of significant published studies on its synthesis, reactivity, or biological activity suggests that this compound is a novel compound from a research perspective. Its structure is intriguing; it combines the established sulfonamide functional group with a flexible aliphatic chain and a secondary amine. This combination of features could potentially be exploited in several ways:

As a Bifunctional Building Block: The presence of both a sulfonamide and a secondary amine allows for orthogonal chemical modifications, making it a versatile starting material for more complex molecules.

In Medicinal Chemistry: The structure could be used as a scaffold or fragment in the design of new therapeutic agents, where the different functional groups could interact with distinct pockets of a biological target.

In Materials Science: The functional groups could be used to incorporate the molecule into polymers or onto surfaces to modify their properties.

Currently, the research landscape for this compound is one of potential rather than established application. Its commercial availability suggests that it is accessible for researchers to explore its properties and discover its utility. Future research would be required to elucidate its chemical reactivity, synthetic applications, and potential biological relevance, thereby defining its place within the vast field of sulfonamide chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H12N2O2S |

|---|---|

Molecular Weight |

152.22 g/mol |

IUPAC Name |

3-(methylamino)propane-1-sulfonamide |

InChI |

InChI=1S/C4H12N2O2S/c1-6-3-2-4-9(5,7)8/h6H,2-4H2,1H3,(H2,5,7,8) |

InChI Key |

KMNZMWQLPPRBQH-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 Methylamino Propane 1 Sulfonamide and Its Analogues

Retrosynthetic Analysis for 3-(Methylamino)propane-1-sulfonamide

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For this compound, two primary disconnection approaches are considered.

The most common disconnection is at the sulfur-nitrogen (S–N) bond. This is a standard functional group interconversion (FGI) approach for sulfonamides. This disconnection leads to two key synthons: a 3-carbon chain functionalized with an electrophilic sulfonyl group, such as propane-1-sulfonyl chloride, and methylamine, a simple nucleophile. This strategy is widely employed due to the general availability of sulfonyl chlorides and primary amines.

A second approach involves disconnecting the carbon-nitrogen (C–N) bond of the methyl group. This route proposes the N-alkylation of a precursor, 3-aminopropane-1-sulfonamide, using a suitable methylating agent. This strategy would be advantageous if the primary sulfonamide is a readily accessible intermediate. Both pathways offer viable routes to the target molecule, with the choice often depending on the availability and cost of the starting materials.

Established Synthetic Routes to Sulfonamide Formation

Traditional methods for constructing the sulfonamide linkage and preparing the necessary precursors remain fundamental in organic synthesis.

The most typical and widely used method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. cbijournal.comwikipedia.org This reaction, often referred to as sulfonylation, is generally robust and high-yielding. A base, such as pyridine (B92270) or triethylamine, is commonly added to the reaction mixture to neutralize the hydrochloric acid (HCl) generated as a byproduct. wikipedia.orgresearchgate.net

The general reaction is as follows: RSO₂Cl + R'NH₂ → RSO₂NHR' + HCl

For the synthesis of this compound, this would involve the reaction of propane-1-sulfonyl chloride with methylamine.

| Reactant 1 | Reactant 2 | Common Base | Key Feature | Reference |

|---|---|---|---|---|

| Sulfonyl Chloride | Primary/Secondary Amine | Pyridine, Triethylamine | Classical, widely applicable method for S-N bond formation. | cbijournal.comwikipedia.org |

| Sulfonyl Chloride | N-Silylamine | None (byproduct is volatile) | Allows for solvent-free conditions as the byproduct, trimethylsilyl (B98337) chloride, can be distilled off. | nih.gov |

| Sodium Sulfinate | Amine/Ammonia | None (Iodine-mediated) | Metal- and base-free protocol that proceeds in water at room temperature. | rsc.org |

| Arylboronic Acid | Amine + SO₂ Source (DABSO) | Copper Catalyst | Direct, one-pot three-component synthesis. | researchgate.net |

While effective, the synthesis of the required sulfonyl chloride precursors can be a limitation, often involving harsh or toxic reagents like chlorosulfonic acid or aqueous chlorine. researchgate.netnih.gov

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.mesolubilityofthings.com To synthesize precursors like propane-1-sulfonyl chloride or 3-aminopropane derivatives, various FGI strategies on a simple propane (B168953) backbone are employed.

Common transformations include:

Conversion of Alcohols: A primary alcohol, such as propan-1-ol, can be converted into a good leaving group, like a tosylate or mesylate, which can then be displaced by a nucleophile to introduce an amino group. sinica.edu.twub.edu Alternatively, alcohols can be converted to alkyl halides using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). fiveable.meub.edu

Oxidation of Thiols: Propane-1-thiol can be oxidized to the corresponding sulfonic acid or sulfonyl chloride. This oxidative chlorination is a key step but can require strong and hazardous reagents. nih.gov

Reduction of Nitro Groups: A nitro group on the propane chain can be reduced to a primary amine, providing an entry point for subsequent sulfonylation or alkylation.

These interconversions are crucial for creating specifically functionalized building blocks required for the synthesis of complex sulfonamide derivatives. imperial.ac.uk

Novel Approaches in the Synthesis of this compound

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and versatile methods for sulfonamide formation, moving beyond the classical sulfonyl chloride-amine coupling.

Modern synthetic strategies increasingly employ catalysis and green chemistry principles to improve the synthesis of sulfonamides. tandfonline.com Transition-metal catalysis, particularly with palladium and copper, has enabled new pathways that avoid the pre-synthesis of reactive sulfonyl chlorides. nih.govthieme-connect.com

Several innovative approaches include:

Palladium-Catalyzed Aminosulfonylation: This method can couple aryl bromides or carboxylic acids with an amine and a sulfur dioxide source (like K₂S₂O₅) in a three-component reaction. rsc.orgrsc.org

Copper-Catalyzed Couplings: Copper catalysts are effective in promoting the synthesis of sulfonamides from arylboronic acids, amines, and a sulfur dioxide surrogate such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). researchgate.netacs.org Another copper-catalyzed approach allows for the one-pot conversion of aromatic carboxylic acids to sulfonamides, merging traditional amide coupling partners to form an important bioisostere. princeton.edunih.govacs.org

Photoredox Catalysis: Synergistic photoredox and copper catalysis enables the synthesis of sulfonamides from various aryl radical precursors, amines, and a sulfur dioxide source under ambient conditions, accommodating even electron-deficient amines. acs.org

Green Solvents and Reagents: A significant push towards sustainability involves replacing hazardous solvents and reagents. chemistryworld.com Reactions have been developed that use water as a solvent, which is environmentally benign. rsc.orgmdpi.com Iodine-mediated synthesis of sulfonamides from sodium sulfinates and amines in water is a prime example of a metal- and base-free green protocol. rsc.org

| Method | Catalyst/Reagent | Key Advantage | Reference |

|---|---|---|---|

| Aminosulfonylation | Palladium | Three-component coupling from aryl halides. | rsc.orgrsc.org |

| Decarboxylative Halosulfonylation | Copper | Uses readily available carboxylic acids and amines. | princeton.edunih.govacs.org |

| Photoredox/Copper Synergy | Iridium or Ruthenium photocatalyst + Copper | Mild, room temperature conditions; broad amine scope. | acs.org |

| Oxidative S-N Coupling | Iodine | Metal-free, proceeds in water. | rsc.org |

| Oxidative Chlorination | Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) | Environmentally friendly oxidant in sustainable solvents like water or glycerol. | rsc.org |

Mechanochemistry, which utilizes mechanical energy (e.g., from ball milling) to drive chemical reactions, represents a frontier in green synthesis. rsc.org This approach can significantly reduce or eliminate the need for solvents, leading to cleaner reactions and simpler workups. A three-component palladium-catalyzed aminosulfonylation of aryl bromides, amines, and K₂S₂O₅ has been successfully performed using mechanochemical methods. rsc.orgrsc.org

Solvent-free reactions are another key aspect of green chemistry. sci-hub.se The reaction of sulfonyl chlorides with N-silylamines can be conducted without a solvent, as the only byproduct is volatile trimethylsilyl chloride, which can be easily removed. nih.gov Other solvent-free methods utilize solid supports like silica (B1680970) gel or montmorillonite (B579905) K10, which can act as catalysts and are easily separated from the reaction mixture. researchgate.net These approaches offer a fast and efficient alternative to traditional solution-phase synthesis. researchgate.net

Derivatization Strategies for this compound and Related Scaffolds

The sulfonamide functional group is a cornerstone in medicinal chemistry, valued for its presence in a wide array of therapeutic agents and its utility as a versatile synthetic handle. nih.govwikipedia.org The structure of this compound offers multiple points for chemical modification, enabling the systematic development of analogues for structure-activity relationship (SAR) studies. Derivatization strategies typically target three primary locations: the secondary amine of the methylamino group, the sulfonamide nitrogen, and the propane backbone. These modifications are crucial for generating chemical libraries to explore new biological activities and optimize pharmacokinetic properties. nih.govresearchgate.net Modern synthetic approaches, such as late-stage functionalization and combinatorial chemistry, allow for the rapid diversification of core scaffolds like this compound. nih.govresearchgate.net

N-Methylation and Alkylation Studies on the Amino Group

The secondary amine in the 3-(methylamino)propyl side chain is a prime target for derivatization through N-alkylation. This modification can significantly impact a molecule's polarity, basicity, and ability to form hydrogen bonds. A variety of methods have been developed for the N-alkylation of amines and sulfonamides, which are applicable to this scaffold.

One common strategy involves the use of alcohols as alkylating agents in the presence of a catalyst. This "borrowing hydrogen" method is considered environmentally benign as it generates water as the primary byproduct. ionike.com For instance, iron(II) chloride has been successfully used to catalyze the N-alkylation of sulfonamides with benzylic alcohols, achieving high yields. ionike.com Another approach utilizes triphenylphosphine (B44618) and carbon tetrachloride to facilitate the one-pot N-alkylation of sulfonamides with a broad range of structurally diverse alcohols. nih.gov

More specialized reagents like trichloroacetimidates have also been employed. Thermal alkylation of sulfonamides with trichloroacetimidates that can form stable carbocation precursors proceeds efficiently without the need for an acid, base, or metal catalyst. nih.gov These methods provide a toolkit for introducing a wide variety of alkyl groups onto the nitrogen atom, allowing for fine-tuning of the compound's properties.

| Alkylation Method | Reagents/Catalyst | Alkylating Agent | Key Features | Reference |

| Borrowing Hydrogen | FeCl₂/K₂CO₃ | Benzylic Alcohols | Environmentally benign; water is the only byproduct. | ionike.com |

| One-Pot Alkylation | Ph₃P/CCl₄ | Various Alcohols | Mild and efficient for structurally diverse alcohols. | nih.gov |

| Thermal Alkylation | None (Toluene, reflux) | Trichloroacetimidates | No exogenous catalyst needed; works well with stable cation precursors. | nih.gov |

| Reductive N-alkylation | CuBr₂, TMDS | Carbonyl Compounds | Proceeds under mild conditions. | researchgate.net |

Modifications of the Sulfonamide Moiety for Library Generation

The sulfonamide group itself (R-SO₂-NR'R") is a highly versatile functional group for generating chemical libraries. nih.govwikipedia.org The classic method for creating sulfonamides involves reacting a sulfonyl chloride with an amine, a robust reaction that allows for countless variations by simply changing either of the two starting materials. wikipedia.org

A powerful strategy for creating diverse molecular libraries is the "libraries from libraries" approach. nih.gov This involves taking a core scaffold, such as an amino acid-derived sulfonamide, and subjecting it to a series of reactions to generate a collection of related but distinct molecules. For example, a solid-phase synthetic scheme can be used to generate a core sulfonamide product which is then further reacted to create piperazine, thiourea, or guanidine-linked sulfonamides. nih.gov This methodology allows for the efficient creation of diverse libraries with varied physical and chemical properties.

Late-stage C-H functionalization offers another advanced technique for modifying the sulfonamide moiety, particularly when it is attached to an aromatic ring. researchgate.net By using a directing group, specific C-H bonds can be targeted for reactions like olefination, arylation, alkylation, and halogenation. This allows for direct modification of complex, biologically active scaffolds, avoiding the need for lengthy de novo syntheses for each new analogue. researchgate.net

| Strategy | Description | Example Application | Reference |

| Classic Synthesis | Reaction of a sulfonyl chloride with an amine. | Synthesis of a wide range of primary and secondary sulfonamides. | wikipedia.org |

| Libraries from Libraries | A core sulfonamide scaffold is synthesized and then further modified to create multiple new scaffolds. | Generation of piperazine, thiourea, and cyclic guanidine (B92328) linked sulfonamides from a common precursor. | nih.gov |

| C-H Functionalization | Direct, site-selective modification of C-H bonds on a sulfonamide-containing molecule. | Late-stage diversification of a celecoxib (B62257) analogue to create novel derivatives. | researchgate.net |

Side-Chain Functionalization at the Propane Backbone

The three-carbon propane backbone of this compound provides an additional site for structural modification, though it can be more challenging than derivatizing the terminal functional groups. Functionalization of this aliphatic chain can influence the molecule's conformation and spacing between the amino and sulfonamide groups, which can be critical for biological activity.

Synthetic strategies often involve starting with precursors where the propane chain is already functionalized. For instance, the synthesis of duloxetine, a related compound, involves intermediates like 3-methylamino-1-(2-thienyl)-1-propanone. google.com The ketone group on the propane backbone of this intermediate serves as a handle for further reactions, such as enantioselective reduction to an alcohol. google.com This highlights a common strategy: incorporating a reactive functional group (like a ketone or alcohol) into the backbone during the initial synthesis, which can then be used for subsequent modifications.

Advanced Structural Elucidation and Conformational Analysis of 3 Methylamino Propane 1 Sulfonamide and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of 3-(Methylamino)propane-1-sulfonamide in solution. It provides detailed information about the chemical environment of each atom, their connectivity, and the dynamic processes the molecule undergoes. mdpi.comnih.gov

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the complete bonding network of this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed. mdpi.comnih.gov

¹H-¹H COSY: This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between the protons of the adjacent methylene (B1212753) (-CH₂-) groups in the propane (B168953) backbone, confirming the C1-C2-C3 connectivity.

¹H-¹³C HSQC: This technique correlates each proton signal with the signal of the carbon atom it is directly attached to. It allows for the definitive assignment of each carbon in the propane chain and the N-methyl group.

The expected NMR data, based on the structure of this compound, is summarized below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| C1 (-CH₂-SO₂) | ~3.1 | ~50 | H1 → C2 | H1 ↔ H2 |

| C2 (-CH₂-) | ~2.0 | ~25 | H2 → C1, C3 | H2 ↔ H1, H3 |

| C3 (-CH₂-NH) | ~2.9 | ~48 | H3 → C2, C4 | H3 ↔ H2 |

| C4 (N-CH₃) | ~2.5 | ~35 | H4 → C3 | N/A |

| N-H | Variable | N/A | N/A | N/A |

| SO₂-NH₂ | Variable | N/A | N/A | N/A |

Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on the NMR timescale, such as conformational changes and restricted bond rotation. acs.orgmdpi.com In sulfonamides, the rotation around the sulfur-nitrogen (S-N) bond can be significantly hindered. researchgate.netumich.edu This restricted rotation can lead to the observation of distinct NMR signals for atoms that would otherwise be chemically equivalent, a phenomenon known as magnetic nonequivalence.

By conducting NMR experiments at various temperatures, it is possible to observe the broadening and eventual coalescence of these distinct signals as the rate of rotation increases. mdpi.com From the coalescence temperature, the energy barrier (Gibbs free energy of activation, ΔG‡) for the rotational process can be calculated. Torsional barriers for S-N bonds in some sulfonamides have been found to be as high as 62–71 kJ·mol⁻¹, comparable to those in carboxylic acid amides. researchgate.net Similar, though likely lower, energy barriers may exist for rotation around the C-C bonds within the flexible propane chain of this compound.

Table 2: Typical Rotational Energy Barriers (ΔG‡) for S-N Bonds in Sulfonamides

| Compound Type | Method | Rotational Barrier (kJ/mol) | Reference |

| N,N-disubstituted nonafluorobutane-1-sulfonamides | DNMR | 62 - 71 | researchgate.net |

| Aromatic Sulfonamides | DNMR / DFT | ~80 - 90 | mdpi.comumich.edu |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Intermolecular Interaction Analysis

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing intermolecular interactions within a sample. sapub.orgresearchgate.net Both methods measure the vibrational frequencies of chemical bonds, which are characteristic of the bond type and its molecular environment. nih.gov

For this compound, the key functional groups—sulfonamide (-SO₂NH₂) and secondary amine (-NHCH₃)—give rise to distinct vibrational bands.

Sulfonamide Group: The SO₂ group is characterized by strong, distinct bands for its asymmetric and symmetric stretching vibrations. nih.gov The S-N bond also has a characteristic stretching frequency.

Amine Groups: The N-H bonds of both the sulfonamide and the methylamino groups will exhibit stretching vibrations in the high-frequency region of the spectrum.

Alkyl Chain: The C-H bonds of the propane chain and methyl group will show stretching and bending vibrations.

In the solid state, intermolecular hydrogen bonding between the N-H groups (as donors) and the sulfonyl oxygens (as acceptors) is expected. nih.gov This interaction typically causes a broadening and a shift to lower wavenumbers for the N-H and S=O stretching bands in the FTIR spectrum, providing evidence for these supramolecular interactions. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity (IR) |

| Asymmetric Stretching | SO₂ | 1330 - 1300 | Strong |

| Symmetric Stretching | SO₂ | 1160 - 1125 | Strong |

| N-H Stretching | R-NH-R' / SO₂-NH₂ | 3400 - 3250 | Medium |

| C-H Stretching | Alkyl (-CH₃, -CH₂-) | 3000 - 2850 | Medium-Strong |

| N-H Bending | Amine / Amide | 1650 - 1550 | Medium |

| S-N Stretching | Sulfonamide | ~930 | Medium |

Data compiled from typical values for sulfonamides and amines. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structural Determination and Supramolecular Assembly

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique can precisely determine bond lengths, bond angles, and torsion angles, revealing the exact conformation of this compound in the crystal lattice. researchgate.net

The sulfonamide group typically adopts a distorted tetrahedral geometry around the central sulfur atom. A key structural feature of sulfonamides in the crystalline state is their propensity to form extensive networks of intermolecular hydrogen bonds. acs.orgresearchgate.net The acidic N-H protons of the sulfonamide group act as hydrogen bond donors, while the electronegative oxygen atoms of the sulfonyl group serve as strong acceptors. nih.gov This N-H···O=S interaction is a primary driving force for the formation of self-assembled supramolecular structures, such as centrosymmetric dimers, infinite chains, or more complex three-dimensional networks. nih.govacs.org The secondary amine N-H group can also participate as a hydrogen bond donor, potentially leading to more intricate packing arrangements.

Table 4: Typical Crystallographic Parameters for Sulfonamide Moieties

| Parameter | Typical Value |

| S=O Bond Length | 1.42 - 1.45 Å |

| S-N Bond Length | 1.60 - 1.65 Å |

| S-C Bond Length | 1.75 - 1.80 Å |

| O-S-O Bond Angle | 118° - 122° |

| N-S-O Bond Angle | 105° - 109° |

| N-S-C Bond Angle | 106° - 110° |

| N-H···O Hydrogen Bond Distance | 2.0 - 2.4 Å |

Values are typical ranges observed in sulfonamide crystal structures. researchgate.net

Reactivity and Reaction Mechanisms of 3 Methylamino Propane 1 Sulfonamide

Complexation and Coordination Chemistry Research Involving Sulfonamide Ligands

Constructing the article would require access to proprietary research or studies that are not publicly available. Without such sources, any attempt to write the content would result in conjecture, failing to adhere to the core requirements of being informative, scientifically accurate, and based on diverse, verifiable sources.

Computational and Theoretical Chemistry Studies on 3 Methylamino Propane 1 Sulfonamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For a compound like 3-(Methylamino)propane-1-sulfonamide, DFT calculations would be employed to determine properties such as the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical stability and reactivity. nih.gov A smaller energy gap generally implies higher reactivity. orientjchem.org Furthermore, DFT can generate molecular electrostatic potential (MESP) maps, which visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. mdpi.comresearchgate.net

Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods

The biological activity and physical properties of flexible molecules like sulfonamides are heavily influenced by their three-dimensional shape or conformation. researchgate.netnih.gov Conformational analysis is the study of the different spatial arrangements of atoms that can be achieved through rotation around single bonds. nih.gov Computational chemists use methods like Molecular Mechanics (MM) and quantum chemical calculations (like DFT) to perform this analysis. researchgate.netacs.org These methods can identify the most stable, low-energy conformations of the molecule in isolation (gas phase) or in solution. nih.gov The results often reveal that the conformation of a sulfonamide when bound to a biological receptor can be different from its most stable conformation in isolation, with the energy cost of adopting the "bioactive" conformation being offset by favorable interactions with the receptor. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movement of atoms and molecules over time. frontiersin.org For this compound, an MD simulation would model the molecule's interactions with surrounding solvent molecules (e.g., water) to understand how the solvent affects its structure and behavior. frontiersin.orgmdpi.com These simulations provide insights into solvation processes, the stability of different conformations in solution, and how the molecule moves and flexes in a realistic environment. frontiersin.org MD is particularly useful for exploring how a drug molecule might interact with a cell membrane or approach the binding site of a target protein. mdpi.com

Quantum Chemical Descriptors and Reactivity Indices Analysis

From the electronic properties calculated using DFT, several "quantum chemical descriptors" or "reactivity indices" can be derived. orientjchem.orgindexcopernicus.com These numerical values help to quantify and compare the chemical reactivity of different molecules. orientjchem.org Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness; higher softness indicates higher reactivity. orientjchem.org

Electronegativity (χ): The power of a molecule to attract electrons. orientjchem.org

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (electron acceptor). orientjchem.org

Analysis of these indices for a series of related sulfonamides can help predict which derivatives might be more reactive or have better potential for biological activity. orientjchem.org

Theoretical Insights into Intermolecular Interactions and Supramolecular Structures

Theoretical calculations are crucial for understanding the non-covalent interactions that govern how molecules recognize and bind to each other. mdpi.comresearchgate.net For sulfonamides, hydrogen bonds are particularly important, often forming between the sulfonamide's N-H group and an acceptor, and the sulfonyl oxygens (S=O) acting as hydrogen bond acceptors. researchgate.netnih.gov Computational studies can quantify the strength of these interactions and predict how molecules will pack together in a crystal lattice. mdpi.comnih.gov This leads to an understanding of supramolecular structures, such as the formation of dimers or complex three-dimensional networks, which are stabilized by a combination of hydrogen bonds and other weaker interactions. mdpi.comnih.gov

Research Applications of 3 Methylamino Propane 1 Sulfonamide As a Chemical Scaffold or Building Block

Role in the Synthesis of Complex Chemical Structures for Research

As a bifunctional molecule, 3-(methylamino)propane-1-sulfonamide serves as a valuable starting material or intermediate in the synthesis of more complex chemical structures. The primary sulfonamide and the secondary amine groups offer distinct points for chemical modification, allowing for the stepwise construction of elaborate molecules, including various heterocyclic systems.

The secondary amine can undergo reactions such as acylation, alkylation, and arylation, while the sulfonamide nitrogen can be functionalized to create N-substituted derivatives. This dual reactivity allows it to act as a linchpin, connecting different molecular fragments. For instance, the amine can be used to introduce a specific pharmacophore, while the sulfonamide group can be modified to modulate physicochemical properties like solubility or to engage in hydrogen bonding with biological targets.

The synthesis of N-sulfonyl amidines from heterocyclic thioamides and sulfonyl azides is one example of how sulfonamide-related structures are used to create complex heterocyclic compounds. nih.gov Similarly, the synthesis of sulfonamide-containing pyridines and quinolines highlights the utility of the sulfonamide group in building diverse molecular architectures with potential biological activities. nih.gov While direct examples involving this compound are not extensively documented in publicly available literature, its structure is well-suited for similar synthetic strategies. For example, it could be incorporated into larger molecules to create novel compounds for screening in drug discovery programs. A notable example of a structurally similar compound, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, serves as a key intermediate in the preparation of the fluoroquinolone antibiotic PF-00951966, illustrating the role of such building blocks in synthesizing complex, bioactive molecules. nih.gov

Table 1: Potential Synthetic Transformations of this compound This table is illustrative of the potential reactions based on the functional groups present in the molecule.

| Functional Group | Reaction Type | Potential Product Class |

| Secondary Amine | Acylation | Amides |

| Secondary Amine | Reductive Amination | Tertiary Amines |

| Secondary Amine | Arylation | Arylamines |

| Sulfonamide | N-Alkylation | N-Alkyl Sulfonamides |

| Sulfonamide | N-Arylation | N-Aryl Sulfonamides |

Utilization in Combinatorial Chemistry and Chemical Library Synthesis for Research Purposes

Combinatorial chemistry is a powerful technique used to rapidly generate large collections, or "libraries," of diverse compounds for high-throughput screening. bldpharm.com The this compound scaffold is well-suited for this purpose due to its multiple points of diversification.

Researchers can employ a "libraries from libraries" approach, where a core scaffold containing a sulfonamide is systematically reacted with various building blocks to create a large set of related but distinct molecules. mskcc.orgrsc.org For this compound, one could envision a combinatorial synthesis where the secondary amine is reacted with a diverse set of carboxylic acids (to form amides) or aldehydes (via reductive amination), while the sulfonamide group is reacted with a different set of electrophiles. This strategy allows for the exploration of a vast chemical space around the central scaffold.

The resulting chemical library can then be screened against biological targets to identify "hit" compounds with desired activity. The sulfonamide moiety itself is a well-established pharmacophore found in numerous approved drugs, making libraries based on this scaffold particularly promising for drug discovery efforts. nih.govmskcc.org

Table 2: Illustrative Combinatorial Library from this compound Scaffold

| Scaffold Position | Building Block Set 1 (R1) | Building Block Set 2 (R2) | Resulting Library Size |

| Secondary Amine | 50 unique carboxylic acids | 50 unique alkyl halides | 2,500 compounds |

| Sulfonamide Nitrogen | 20 unique sulfonyl chlorides | 20 unique isocyanates | 400 compounds |

| Combined | 70 unique building blocks | 70 unique building blocks | 4,900 compounds |

Development of Novel Reagents or Catalysts Incorporating the Sulfonamide Moiety

The structural features of this compound also suggest its potential use in the development of novel reagents or catalysts. The nitrogen and oxygen atoms in the sulfonamide group, as well as the nitrogen of the secondary amine, can act as coordination sites for metal ions.

By attaching this scaffold to a solid support or incorporating it into a larger ligand structure, it could be used to create new catalysts for organic synthesis. For example, chiral derivatives of this compound could be synthesized and used as ligands in asymmetric catalysis to control the stereochemical outcome of a reaction. The sulfonamide moiety can influence the electronic environment of a metal center and provide a specific steric environment, which are key factors in catalyst design. While specific applications of this compound as a catalyst or reagent are not prominent in the literature, the broader class of sulfonamide-containing ligands is an active area of research in catalysis.

Design of Chemical Probes for Investigating Chemical Interactions in Research

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, allowing researchers to study its function in a cellular environment. nih.govmskcc.orgnih.gov The design of a chemical probe often involves a "warhead" that binds to the target, a linker, and a reporter tag (like a fluorescent dye or biotin) for detection.

The this compound scaffold is a candidate for the development of such probes. The sulfonamide group is known to interact with various protein targets, and compounds containing this moiety have been developed as chemical probes for bromodomain proteins like BRD9. mdpi.com The secondary amine in this compound provides a convenient handle for attaching linkers and reporter tags without significantly altering the core structure that might be responsible for target binding.

For example, a known inhibitor containing a sulfonamide could be modified by replacing a non-essential part of its structure with the this compound unit. The amine could then be functionalized with a fluorescent tag, creating a probe to visualize the target protein within cells using microscopy or to quantify target engagement using flow cytometry. mskcc.org

Table 3: Components of a Hypothetical Chemical Probe Based on the this compound Scaffold

| Probe Component | Function | Potential Moiety attached to Scaffold |

| Binding Moiety | Interacts with the biological target | A pharmacophore known to bind the target of interest |

| Scaffold/Linker | Connects the binding moiety and reporter | This compound |

| Reporter Tag | Enables detection and visualization | Fluorescein, Biotin, Alkyne ("click" handle) |

Future Directions and Emerging Research Avenues for 3 Methylamino Propane 1 Sulfonamide Chemistry

Sustainable and Green Chemistry Approaches in its Synthesis and Derivatization

The synthesis of sulfonamides, including 3-(Methylamino)propane-1-sulfonamide, has traditionally relied on methods that are often not environmentally friendly. The future of its synthesis and derivatization lies in the adoption of green chemistry principles to minimize waste, reduce energy consumption, and use less hazardous substances. tandfonline.com

Key sustainable strategies include:

Water as a Solvent: A significant advancement is the use of water as a solvent for sulfonamide synthesis. This approach is environmentally benign and can lead to excellent yields and purity without the need for extensive purification, often requiring only filtration after acidification. rsc.orgsci-hub.se One method describes the reaction of sulfonyl chlorides with amines in water under controlled pH, using equimolar amounts of reactants and avoiding organic bases. rsc.orgsci-hub.se

Mechanochemistry: Solvent-free mechanochemical approaches, such as ball milling, represent a major step forward in green synthesis. rsc.org These methods can involve one-pot procedures, for instance, using solid sodium hypochlorite (B82951) for the tandem oxidation-chlorination of disulfides, followed by amination to form sulfonamides. rsc.org This technique is cost-effective, environmentally friendly, and avoids the use of harsh solvents. rsc.org

Alternative Solvents: Deep Eutectic Solvents (DESs), such as those based on choline (B1196258) chloride, are being explored as reusable and biodegradable reaction media. uniba.it Synthesizing sulfonamides in DESs like ChCl/glycerol or ChCl/urea can achieve high yields at room temperature. uniba.it The product can often be isolated by simple extraction or filtration, and the solvent can be reused for several cycles, significantly improving the process's sustainability. uniba.it Similarly, Polyethylene Glycol (PEG-400) has been used as a non-toxic and recoverable solvent. sci-hub.se

Catalytic Innovations: The development of novel catalysts, such as magnetite-immobilized nano-Ruthenium, enables the direct coupling of sulfonamides and alcohols through a domino dehydrogenation-condensation-hydrogenation sequence. acs.org This process is highly selective, produces only water as a byproduct, and the magnetic catalyst is easily recovered and reused. acs.org

Table 1: Comparison of Green Synthesis Methodologies for Sulfonamides

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Synthesis in Water | Uses water as a solvent, dynamic pH control. | Environmentally benign, simple product isolation (filtration), avoids organic bases. | rsc.orgsci-hub.se |

| Mechanosynthesis | Solvent-free reaction using ball milling. | Reduces solvent waste, cost-effective, uses eco-friendly materials. | rsc.org |

| Deep Eutectic Solvents (DESs) | Utilizes biodegradable and reusable solvents like ChCl/glycerol. | Sustainable, scalable, operates under mild conditions, high yields. | uniba.it |

| Nano-Catalysis | Employs magnetic nano-Ru catalyst for coupling alcohols and sulfonamides. | High selectivity, water as the only byproduct, easy catalyst recovery and reuse. | acs.org |

Exploration of New Chemical Transformations and Methodologies

Beyond sustainable synthesis, researchers are actively exploring novel chemical reactions to create derivatives of sulfonamides that were previously inaccessible. These new methodologies could be applied to the this compound scaffold to generate diverse molecular architectures for various applications.

Emerging transformations include:

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: This powerful click chemistry reaction utilizes sulfonyl fluorides (SO₂F₂) and other S(VI) fluorides, which are generally more stable and selective than their chloride counterparts. researchgate.netacs.org A unified strategy using calcium triflimide can activate a broad array of S(VI) fluorides to react with amines, enabling the synthesis of diverse sulfonamides under mild, room-temperature conditions. acs.org This opens up avenues for creating complex libraries of derivatives. acs.org

Photocatalytic Methods: Light-mediated reactions are providing new synthetic routes. One innovative approach involves a photocatalytic process that converts carboxylic acids into N-alkoxy sulfinamide intermediates. acs.org These intermediates can then be divergently transformed into either sulfonamides or sulfonimidamides, offering a flexible method for functionalization. acs.org

Radical-Mediated Transformations: The study of radical-mediated reactions, such as those involving sulfate (B86663) and chlorine radicals, is providing new insights into the transformation and degradation of sulfonamides. researchgate.net Understanding these mechanisms can lead to the development of controlled C-H bond functionalization reactions, allowing for late-stage modification of the sulfonamide scaffold. researchgate.net

Table 2: Novel Chemical Methodologies for Sulfonamide Derivatization

| Methodology | Core Concept | Potential Application | Reference |

|---|---|---|---|

| Sulfur(VI) Fluoride Exchange (SuFEx) | Activation of stable S(VI) fluorides for reaction with amines. | Parallel synthesis of diverse sulfonamide, sulfamide, and sulfamate (B1201201) libraries. | acs.org |

| Photocatalytic Carboxylate to Sulfinamide Switching | Uses light to convert carboxylic acids to sulfinamide intermediates, which can then form sulfonamides. | Divergent synthesis and late-stage functionalization of complex molecules. | acs.org |

| Radical-Mediated C-H Functionalization | Utilizes radicals (e.g., chlorine) to activate C-H bonds for oxygenation or other modifications. | Direct modification of the alkyl or aryl backbone of the sulfonamide structure. | researchgate.net |

Advanced Materials Research Incorporating Sulfonamide Scaffolds

The unique structural and electronic properties of the sulfonamide group make it a valuable building block for advanced materials. Future research will likely see the incorporation of the this compound scaffold into novel polymers and functional materials.

Sulfonamide-Based Polypeptides: A promising area of research is the development of polypeptides with sulfonamide linkages instead of the traditional amide bonds. kuleuven.be These "poly-sulfonamides" are being investigated as sustainable alternatives to synthetic polymers. The goal is to create materials with enhanced chemical and thermal stability compared to natural polypeptides, making them suitable for applications in textiles and packaging. kuleuven.be The synthesis would involve the ring-opening polymerization of novel N-carboxysulfonate anhydride (B1165640) (NCSA) monomers. kuleuven.be

Bioactive Scaffolds: The sulfonamide moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous drugs. nih.govingentaconnect.com Future research will continue to exploit this, potentially using this compound as a starting point for developing new therapeutic agents. The versatility of the sulfonamide group allows for fine-tuning of properties to interact with biological targets like enzymes or receptors in the central nervous system. nih.gov

Integration with Automation and High-Throughput Synthesis Methodologies

To accelerate the discovery and optimization of new sulfonamide derivatives, the integration of automation and high-throughput synthesis is essential. These technologies allow for the rapid preparation and screening of large libraries of compounds.

Automated Flow Synthesis: Fully automated flow-through systems have been developed for the production of secondary sulfonamides. acs.orgnih.govacs.org These systems can perform multi-step syntheses, such as a "catch and release" protocol for N-alkylation, and incorporate automated purification. acs.orgnih.gov This allows for the generation of a library of compounds with high purity, ready for direct biological screening, in a fraction of the time required by traditional batch chemistry. acs.org

Continuous Manufacturing: For larger-scale production, continuous flow chemistry offers significant advantages in safety, consistency, and efficiency. mdpi.comresearchgate.net Automated continuous systems have been designed for the synthesis of key precursors like aryl sulfonyl chlorides, employing real-time monitoring and feedback control to ensure process reliability. mdpi.com Such end-to-end continuous processes have been successfully applied to the multigram-scale synthesis of commercial drugs containing the sulfonamide moiety. researchgate.net

The application of these automated platforms to the derivatization of this compound would dramatically increase the pace of research, enabling rapid structure-activity relationship (SAR) studies and the identification of new lead compounds for material science or therapeutic applications. nih.gov

Q & A

Q. What are the optimal synthetic routes for 3-(Methylamino)propane-1-sulfonamide?

The compound is typically synthesized via nucleophilic substitution. Reacting propane-1-sulfonyl chloride with methylamine in a polar aprotic solvent (e.g., dichloromethane) under controlled pH (neutral to slightly basic) yields the sulfonamide. Purification via recrystallization or column chromatography ensures high purity .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of NMR spectroscopy (¹H/¹³C) to verify the methylamino and sulfonamide groups, mass spectrometry (ESI-MS) for molecular weight confirmation, and FT-IR to identify functional groups (e.g., S=O stretching at ~1150 cm⁻¹). Cross-referencing with computational simulations (e.g., InChI key) enhances accuracy .

Q. What storage conditions ensure compound stability?

Store in tight, light-resistant containers under inert gas (e.g., argon) at -20°C. Avoid prolonged exposure to moisture, as sulfonamides may hydrolyze under acidic/basic conditions. Periodic purity checks via HPLC are recommended .

Q. Which in vitro assays are suitable for preliminary biological activity screening?

Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates. For cytotoxicity, employ MTT assays in cell lines relevant to the hypothesized therapeutic area (e.g., cancer or inflammation). IC₅₀ values should be validated with dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Conduct controlled replicate studies with standardized protocols (e.g., fixed cell lines, buffer pH, and incubation times). Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm mechanisms. Statistical meta-analysis of prior data identifies confounding variables (e.g., impurity profiles) .

Q. What computational methods predict interactions between this compound and biological targets?

Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., RAF kinase). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Free energy calculations (MM/PBSA) quantify interaction strengths .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

Systematically modify the methylamino group (e.g., substituent size/charge) and sulfonamide linker (e.g., propane chain length). Test derivatives in parallelized assays (e.g., high-throughput screening) to correlate structural changes with activity. QSAR models optimize lead compounds .

Q. What strategies identify metabolic pathways and metabolites?

Use hepatic microsomal assays (e.g., human liver microsomes + NADPH) with LC-MS/MS to detect phase I/II metabolites. Isotopic labeling (e.g., ¹⁴C-methylamino group) tracks metabolic fate. In silico tools (e.g., Meteor Nexus) predict plausible biotransformations .

Q. How is cytotoxicity differentiated from target-specific effects?

Employ counter-screening in non-target cell lines and primary cells. Use genetic knockdowns (siRNA/CRISPR) of the hypothesized target to confirm mechanism-specific toxicity. Compare results with known cytotoxic agents as positive controls .

Q. What analytical techniques quantify trace impurities in synthesized batches?

UPLC-PDA-MS identifies impurities at <0.1% levels. For chiral purity, use chiral HPLC or capillary electrophoresis. Reference standards for common byproducts (e.g., hydrolyzed sulfonic acids) improve quantification accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.